molecular formula C19H18N4O4 B2991057 N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide CAS No. 433324-23-3

N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide

Cat. No.: B2991057
CAS No.: 433324-23-3
M. Wt: 366.377
InChI Key: SGBRQZPYLBENHP-UHFFFAOYSA-N
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Description

N-(4-((1-Ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide is a quinoline-based acetamide derivative characterized by a 1,2-dihydroquinolin-2-one core substituted with an ethyl group at position 1, a nitro group at position 3, and an acetamide-linked phenyl group at position 2.

Properties

IUPAC Name

N-[4-[(1-ethyl-3-nitro-2-oxoquinolin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-3-22-16-7-5-4-6-15(16)17(18(19(22)25)23(26)27)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,21H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBRQZPYLBENHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a quinoline moiety, which is known for its diverse biological properties. The molecular formula is C18H22N4OC_{18}H_{22}N_4O, and it has a molecular weight of 306.4 g/mol. The structural components contribute to its interactions with biological targets.

The biological activity of N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
  • Antimicrobial Properties : The compound may exhibit activity against various pathogens, potentially making it useful in treating infectious diseases.

Biological Activity Overview

Activity Type Description
Antitumor ActivityPotential to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Antimicrobial ActivityActivity against bacteria and fungi, making it a candidate for antibiotic development.
Anti-inflammatory EffectsModulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antitumor Properties :
    • A study demonstrated that derivatives similar to N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial dysfunction.
  • Antimicrobial Effects :
    • Research indicated that related quinoline compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest that N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide may share similar antimicrobial properties .
  • Anti-inflammatory Activity :
    • In vitro studies revealed that the compound could reduce the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s quinoline-acetamide scaffold is shared with several derivatives, but substituent variations critically influence biological activity and physicochemical properties. Key analogs include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Key Substituents Molecular Formula Pharmacological Activity/Application Source
N-(4-((1-Ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide Quinoline core: 1-ethyl, 3-nitro, 4-aminophenylacetamide C₁₉H₁₈N₄O₄ Not reported (structural inference) Target Compound
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazinylsulfonyl on phenyl C₁₃H₁₉N₃O₃S Analgesic (comparable to paracetamol)
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chloro, phenylquinolinyl, sulfanyl, methylphenyl C₂₄H₁₉ClN₂O₂S Not reported (structural focus)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide Benzothiazole-trioxo, hydroxyphenyl C₁₅H₁₂N₂O₅S Anti-inflammatory (crystal structure studied)
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Bis-phenylamino, hydroxyl C₁₄H₁₄N₂O₂ Lithographic plate synthesis

Pharmacological and Functional Insights

  • Analgesic Activity : Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) exhibits analgesic efficacy comparable to paracetamol, attributed to its sulfonamide-piperazine substituent, which may enhance receptor binding . The target compound’s nitro group could modulate similar pathways but requires empirical validation.
  • Anti-Inflammatory Potential: N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazolyl)acetamide’s crystal structure reveals hydrogen bonding (N–H⋯O, O–H⋯O) and π-stacking interactions, which may stabilize its conformation in biological environments . The target compound’s nitro and ethyl groups might similarly influence solubility or target engagement.
  • In contrast, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide’s application in lithography underscores how minor structural changes (e.g., hydroxyl vs. nitro groups) redirect utility from biomedical to industrial domains .

Crystallographic and Computational Methods

Structural analyses of these compounds frequently employ SHELX software (e.g., SHELXL97 for refinement), as seen in the crystal study of N-(4-Hydroxyphenyl)-2-(benzothiazolyl)acetamide . These methods highlight the importance of precise stereochemical data in rational drug design, a consideration applicable to the target compound’s development.

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